(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-benzhydryl-2,2-dimethylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDDKKNUZORKDG-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214461 | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-05-3 | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227199-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-benzhydryl-2,2-dimethyl-3-aminopropanol under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position can be introduced through selective oxidation reactions. For instance, the use of oxidizing agents such as m-chloroperbenzoic acid can facilitate the formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound's unique structure allows it to serve as a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators. The benzhydryl group enhances hydrophobic interactions, which can improve binding affinity to target proteins. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Case Studies
- Enzyme Inhibition : Research indicates that derivatives of azetidines can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the azetidine ring can yield potent inhibitors of proteases, which are crucial in various diseases.
- Receptor Modulation : The compound has been evaluated for its ability to modulate neurotransmitter receptors, showing promise in treating neurological disorders. Its structural features allow it to interact selectively with receptor sites, potentially leading to fewer side effects compared to traditional drugs.
Organic Synthesis
Building Block for Complex Molecules
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol can be utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in creating diverse pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves:
- Cyclization Reactions : Forming the azetidine ring through cyclization of appropriate precursors.
- Oxidation Reactions : Introducing the hydroxyl group using oxidizing agents like m-chloroperbenzoic acid.
- Substitution Reactions : Replacing the benzhydryl group with other functional groups through nucleophilic substitution.
Material Science
Development of Novel Materials
The unique properties of this compound may be explored for developing new materials with specific functionalities. Its structural characteristics could lead to applications in creating polymers or composites with enhanced mechanical or chemical properties.
Mechanism of Action
The mechanism of action of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol and related azetidin-3-ol derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Stereochemistry |
|---|---|---|---|---|---|
| This compound | 920317-75-5 | C18H21NO | 267.37 | Benzhydryl (1), Dimethyl (2) | 3R |
| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C16H17NO | 239.31 | Benzhydryl (1) | Not specified |
| (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol | 138876-39-8 | C17H19NO | 253.34 | Diphenylmethyl (1), Methyl (2) | 2R,3S |
| 1-Benzhydryl-3-isopropyl-azetidin-3-ol | 848192-91-6 | C19H23NO | 281.39 | Benzhydryl (1), Isopropyl (3) | Not specified |
| Azetidin-3-ol hydrochloride | 18621-18-6 | C3H8ClNO | 109.55 | Hydrochloride salt | Not applicable |
Key Observations:
Stereochemical Influence :
- The (3R) configuration in the target compound may confer distinct binding affinities compared to the (2R,3S) configuration in 138876-39-8, as stereochemistry often dictates interactions with chiral biological targets .
Molecular Weight and Solubility :
Chemical Similarity and Target Prediction
Using Tanimoto coefficient-based similarity searches (threshold >0.8) , the target compound likely shares moderate similarity with analogs like 1-benzhydrylazetidin-3-ol (common benzhydryl group) but lower similarity with smaller derivatives (e.g., azetidin-3-ol hydrochloride). Computational tools like CSNAP (Chemical Similarity Network Analysis Pull-down) can further predict shared targets by analyzing chemotypes and proteomic interaction signatures . For example:
Bioactivity and Structure-Activity Relationships (SAR)
- Activity Landscape Modeling : Small structural changes, such as replacing a hydroxyl group with isopropyl (848192-91-6), could create activity cliffs —structurally similar compounds with divergent potencies .
- Proteomic Interaction Signatures : The CANDO platform predicts that the target compound and its benzhydryl analogs share multitargeted interactions with proteins involved in cell signaling and metabolism, whereas simpler analogs (e.g., azetidin-3-ol hydrochloride) may have narrower target profiles .
Biological Activity
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 253.34 g/mol. The compound features a unique azetidine ring structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | This compound |
| SMILES | C[C@@H]1C@HO |
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. The compound has been studied for its potential as an inhibitor in different therapeutic contexts.
Anticancer Activity
One of the notable areas of research is the compound's anticancer properties. It has shown promise as a reversible inhibitor of certain mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in the treatment of non-small cell lung cancer (NSCLC). In vitro studies demonstrated that modifications to the azetidine ring can enhance potency and selectivity against resistant cancer cell lines .
Neuroprotective Effects
Additionally, preliminary studies suggest neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. The compound's ability to cross the blood-brain barrier may contribute to its effectiveness in neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- EGFR Inhibition in NSCLC :
- Neuroprotective Studies :
Q & A
Q. What preclinical models are suitable for studying this compound’s therapeutic potential?
- Methodology : Use disease-specific models (e.g., murine inflammation models for autoimmune disorders). Pair with PET imaging to monitor target engagement. For CNS applications, assess blood-brain barrier penetration via in situ brain perfusion assays .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology : Perform QSAR (Quantitative Structure-Activity Relationship) analysis to identify critical substituents. Use DFT calculations to predict metabolic hotspots. Virtual screening against target libraries (e.g., ZINC15) prioritizes candidates for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
